Perfluoro-3-methylbutyl iodide

Description

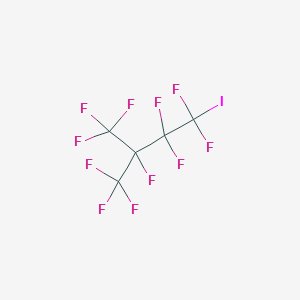

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,3,3,4,4-octafluoro-4-iodo-2-(trifluoromethyl)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F11I/c6-1(3(9,10)11,4(12,13)14)2(7,8)5(15,16)17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMPRKACBONFPEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)I)(F)F)(C(F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F11I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379876 | |

| Record name | Perfluoro-3-methylbutyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1514-90-5 | |

| Record name | 1,1,1,2,3,3,4,4-Octafluoro-4-iodo-2-(trifluoromethyl)butane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1514-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoro-3-methylbutyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoroisopentyl iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluoro-3-methylbutyl iodide can be synthesized through several methods, including:

Nucleophilic Substitution: One common method involves the nucleophilic substitution of a perfluorinated alkyl iodide precursor with a suitable nucleophile under controlled conditions. This reaction typically requires the use of a strong base and an appropriate solvent.

Electrochemical Fluorination: Another method involves the electrochemical fluorination of a suitable precursor, such as a perfluorinated alkyl iodide, in the presence of an iodine source. This process is carried out under specific electrochemical conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale electrochemical fluorination processes. These processes are designed to ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Perfluoro-3-methylbutyl iodide undergoes several types of chemical reactions, including:

Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles, leading to the formation of various substituted perfluorinated compounds.

Reduction Reactions: Under specific conditions, the iodine atom can be reduced to form perfluoro-3-methylbutyl derivatives with different functional groups.

Oxidation Reactions: Although less common, oxidation reactions can occur, leading to the formation of perfluorinated carbonyl compounds.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides, thiolates, and amines.

Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in reduction reactions.

Oxidizing Agents: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products: The major products formed from these reactions include various perfluorinated derivatives, such as perfluoroalkyl ethers, perfluoroalkyl thiols, and perfluoroalkyl amines.

Scientific Research Applications

Perfluoro-3-methylbutyl iodide has a wide range of scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of various perfluorinated compounds, which are valuable in materials science and catalysis.

Medicine: this compound is investigated for its potential use in medical imaging and as a contrast agent in diagnostic procedures.

Industry: It is used in the production of specialty chemicals, including surfactants and lubricants, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of perfluoro-3-methylbutyl iodide involves its interaction with various molecular targets and pathways. For instance, it can interact with biological membranes, altering their properties and affecting cellular processes. Additionally, its perfluorinated carbon chain can interact with proteins and enzymes, influencing their activity and function.

Comparison with Similar Compounds

Linear Perfluoroalkyl Iodides: Perfluorobutyl Iodide (C₄F₉I)

Perfluorobutyl iodide (CAS 423-39-2) shares a similar molecular formula (C₄F₉I) but lacks the methyl branch present in Perfluoro-3-methylbutyl iodide. Key differences include:

Longer-Chain Perfluoroalkyl Iodides: 1-Iodo-1H,1H,2H,2H-perfluorodecane (C₁₀H₄F₁₇I)

This compound (CAS 2043-53-0) features a longer perfluorinated chain (10 carbons) with partial hydrogen substitution. Comparisons highlight:

- Chain Length Effects : Longer chains increase molecular weight and hydrophobicity, reducing volatility and enhancing thermal stability. For instance, boiling points rise with chain length, though empirical data is absent in the evidence .

- Applications : Longer-chain derivatives are often used in lubricants and waterproof coatings, whereas shorter-chain iodides like this compound may prioritize reactivity in polymer synthesis.

Other Iodides: Potassium Iodide (KI) and p-Fluoroiodobenzene

- Potassium Iodide (KI): An inorganic salt with distinct properties. KI exhibits a high melting point (681°C) due to strong ionic interactions, contrasting sharply with covalent perfluoroalkyl iodides (which likely have lower melting points). KI is rapidly absorbed and excreted, with side effects like iodism (e.g., skin rashes, respiratory irritation) .

- p-Fluoroiodobenzene : An aromatic iodide (CAS listed in ) with applications in cross-coupling reactions. Unlike perfluoroalkyl iodides, its reactivity is dominated by the iodine’s position on an aromatic ring, enabling use in pharmaceuticals and agrochemicals .

Data Table: Comparative Properties of Selected Iodides

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Applications |

|---|---|---|---|---|---|

| This compound | 1514-90-5 | C₅F₉I | 345.96 | Not reported | Fluoropolymer synthesis, surfactants |

| Perfluorobutyl iodide | 423-39-2 | C₄F₉I | 297.93 | Not reported | Industrial intermediates |

| Potassium iodide | 7681-11-0 | KI | 166.00 | 681 | Medical (thyroid protection), nutrition |

| p-Fluoroiodobenzene | 352-34-1 | C₆H₄FI | 220.00 | Not reported | Pharmaceutical synthesis |

Potassium iodide’s high melting point reflects ionic bonding, while covalent iodides vary based on molecular structure .

Biological Activity

Perfluoro-3-methylbutyl iodide (PFMBI) is a member of the perfluoroalkyl iodides, which are characterized by their unique chemical properties and potential biological effects. Understanding the biological activity of PFMBI is crucial due to its applications in various fields, including pharmaceuticals, materials science, and environmental studies. This article provides a comprehensive overview of the biological activity of PFMBI, including its chemical properties, mechanisms of action, and relevant case studies.

PFMBI has a molecular formula of C5F11I and is classified as a perfluoroalkyl iodide. Its structure includes a perfluorinated carbon chain that contributes to its stability and unique reactivity. The presence of the iodine atom plays a significant role in its biological interactions, particularly in radical formation and nucleophilic substitution reactions.

Mechanisms of Biological Activity

The biological activity of PFMBI can be attributed to several mechanisms:

- Radical Formation : PFMBI can undergo homolytic dissociation under thermal or photochemical conditions, generating free radicals that may interact with biological macromolecules, leading to oxidative stress and cellular damage .

- Nucleophilic Substitution : The iodine atom in PFMBI can participate in nucleophilic substitution reactions, which may affect cellular signaling pathways and enzyme functions .

- Environmental Persistence : PFMBI and similar compounds are known for their persistence in the environment due to strong C-F bonds. This characteristic raises concerns regarding their bioaccumulation and potential toxicological effects on wildlife and humans .

Table 1: Summary of Biological Activity Studies on PFMBI

Case Studies

-

Radical Formation and Cytotoxicity :

In a study examining the radical formation induced by PFMBI, researchers found that exposure led to increased levels of reactive oxygen species (ROS) in cultured cells. This was correlated with cytotoxic effects, indicating that PFMBI may pose risks to cellular integrity through oxidative stress mechanisms . -

Environmental Impact Assessment :

Another significant study focused on the environmental persistence of PFMBI. It was found that PFMBI could accumulate in aquatic environments, leading to potential bioaccumulation in fish and other organisms. The study highlighted the need for further research into the long-term ecological impacts of PFMBI exposure . -

Toxicological Evaluation :

A comprehensive toxicological evaluation revealed that PFMBI exhibits dose-dependent toxicity in various cell lines. At lower concentrations, it showed minimal effects; however, higher concentrations resulted in substantial cell death and disruption of metabolic processes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for producing high-purity Perfluoro-3-methylbutyl iodide, and how can researchers optimize yield?

- Methodological Answer : this compound is synthesized via telomerization reactions involving tetrafluoroethylene and iodine-containing agents (e.g., iodine pentafluoride). Key steps include:

- Step 1 : React tetrafluoroethylene with iodine pentafluoride under controlled pressure (1–5 atm) and temperature (80–120°C) to form perfluorinated intermediates.

- Step 2 : Purify the crude product using fractional distillation or column chromatography to isolate the target compound.

- Yield Optimization : Adjust molar ratios of reactants (e.g., excess tetrafluoroethylene) and use inert gas environments to minimize side reactions. Confirm purity via gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use NMR to confirm fluorinated chain structure and NMR for residual proton signals (if any).

- Mass Spectrometry (MS) : High-resolution MS (e.g., EI-MS) validates molecular weight and fragmentation patterns. Cross-reference with databases like NIST Chemistry WebBook for spectral matching .

- Elemental Analysis : Quantify iodine content via inductively coupled plasma mass spectrometry (ICP-MS) to verify stoichiometry .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles, lab coat) and conduct experiments in a fume hood to avoid inhalation of volatile fluorinated compounds.

- Storage : Store in amber glass bottles under inert gas (argon/nitrogen) at –20°C to prevent photodegradation and hydrolysis. Regularly monitor for decomposition using FTIR spectroscopy to detect iodine release .

Advanced Research Questions

Q. How does this compound perform as a precursor in synthesizing fluorinated polymers, and what challenges arise in controlling polymer architecture?

- Methodological Answer :

- Role : The compound acts as a chain-transfer agent in radical polymerization, introducing perfluoroalkyl groups into polymer backbones.

- Challenges :

- Kinetic Control : Optimize reaction temperature (60–90°C) and initiator concentration (e.g., AIBN) to balance reactivity and chain length.

- Side Reactions : Monitor for iodine displacement by nucleophiles (e.g., hydroxide ions) using kinetic studies. Mitigate via pH control (<7) .

Q. What contradictions exist in reported thermodynamic properties (e.g., boiling point, stability) of this compound, and how can they be resolved?

- Methodological Answer :

- Data Discrepancies : Variations in boiling points (e.g., 117–125°C) may stem from impurities or differing synthesis protocols.

- Resolution :

- Standardize Protocols : Replicate synthesis and purification steps across labs using identical reagents (e.g., ≥99% purity tetrafluoroethylene).

- Advanced Characterization : Employ differential scanning calorimetry (DSC) to measure phase transitions and thermogravimetric analysis (TGA) for decomposition profiles .

Q. Can this compound be integrated into perovskite solar cell architectures to enhance electron transport or hydrophobicity?

- Methodological Answer :

- Hypothesis Testing : Functionalize mesoporous scaffolds (e.g., TiO₂ or Al₂O₃) with this compound to create hydrophobic interfaces, reducing recombination losses.

- Experimental Design :

- Layer Deposition : Use spin-coating to apply the compound onto perovskite layers.

- Performance Metrics : Compare open-circuit voltage () and power conversion efficiency (PCE) with/without fluorinated modification. Reference meso-superstructured solar cell frameworks for baseline data .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions, and how do solvents influence reaction pathways?

- Methodological Answer :

- Mechanistic Studies :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated solvents to identify rate-determining steps.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in pathways, while non-polar solvents favor . Validate via computational modeling (DFT) and HPLC monitoring of intermediates .

Methodological Considerations for Data Interpretation

- Contradiction Analysis : When conflicting data arise (e.g., conflicting solubility parameters), systematically compare experimental conditions (temperature, solvent purity) and employ control experiments to isolate variables .

- Cross-Validation : Use multiple characterization techniques (e.g., NMR + MS) to confirm structural assignments and mitigate instrument-specific artifacts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.